molecular formula C14H21N3O B14785511 N-(2-cyclopentylethyl)-4-hydrazinylbenzamide

N-(2-cyclopentylethyl)-4-hydrazinylbenzamide

Cat. No.: B14785511
M. Wt: 247.34 g/mol
InChI Key: NJNMLJSXVVCJSZ-UHFFFAOYSA-N
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Description

N-(2-cyclopentylethyl)-4-hydrazinylbenzamide is an organic compound that features a benzamide core with a hydrazinyl group at the para position and a cyclopentylethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopentylethyl)-4-hydrazinylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 4-aminobenzamide, is reacted with 2-cyclopentylethyl bromide in the presence of a base such as potassium carbonate to form N-(2-cyclopentylethyl)-4-aminobenzamide.

    Introduction of the Hydrazinyl Group: The intermediate N-(2-cyclopentylethyl)-4-aminobenzamide is then treated with hydrazine hydrate under reflux conditions to introduce the hydrazinyl group at the para position, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopentylethyl)-4-hydrazinylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Azides or nitro derivatives.

    Reduction: Amines or hydrazines.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N-(2-cyclopentylethyl)-4-hydrazinylbenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of N-(2-cyclopentylethyl)-4-hydrazinylbenzamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This interaction can disrupt key biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyclopentylethyl)-2-thiophenecarboxamide: Similar structure but with a thiophene ring instead of a benzamide core.

    N-(2-cyclopentylethyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a hydrazinyl group.

Uniqueness

N-(2-cyclopentylethyl)-4-hydrazinylbenzamide is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

N-(2-cyclopentylethyl)-4-hydrazinylbenzamide

InChI

InChI=1S/C14H21N3O/c15-17-13-7-5-12(6-8-13)14(18)16-10-9-11-3-1-2-4-11/h5-8,11,17H,1-4,9-10,15H2,(H,16,18)

InChI Key

NJNMLJSXVVCJSZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCNC(=O)C2=CC=C(C=C2)NN

Origin of Product

United States

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